molecular formula C3H10O3 B7801816 Poly(ethylene glycol) dimethyl ether (NHD)

Poly(ethylene glycol) dimethyl ether (NHD)

Cat. No.: B7801816
M. Wt: 94.11 g/mol
InChI Key: NGPZWOOKVNRELB-UHFFFAOYSA-N
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Description

Poly(ethylene glycol) dimethyl ether (NHD), also known as PEGDME, is a linear polyether solvent with the chemical formula CH₃O(CH₂CH₂O)ₙCH₃, where n varies depending on molecular weight. Commercially available grades include NHD-250 (n = 3–8, MW 250–270) and NHD-500 (n = 9–12, MW 470–530) . Key properties include:

  • Non-toxicity and non-corrosivity: Safe for industrial and biomedical applications.
  • High thermal and chemical stability: Retains functionality under acidic, alkaline, and high-temperature conditions.
  • Low volatility: Reduces solvent loss and environmental emissions.
  • CO₂ solubility: Effective in gas purification, particularly for desulfurization and decarbonization of natural gas and syngas .

NHD is widely used in organic synthesis, energy storage systems (e.g., batteries), and environmental technologies due to its benign nature and versatility .

Properties

IUPAC Name

ethane-1,2-diol;methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O2.CH4O/c3-1-2-4;1-2/h3-4H,1-2H2;2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPZWOOKVNRELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO.C(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Poly(ethylene glycol) dimethyl ether can be synthesized through a one-step process involving the reaction of ethylene glycol, sodium hydroxide, and an organic reaction medium. The reaction is carried out at temperatures ranging from 30 to 90°C, with halomethane or methyl-sulfate as the reactant . This method is advantageous due to its simplicity, safety, and energy efficiency .

Chemical Reactions Analysis

Poly(ethylene glycol) dimethyl ether undergoes various chemical reactions, including:

Common reagents used in these reactions include halomethanes, molecular oxygen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Production

Poly(ethylene glycol) dimethyl ether is characterized by its low toxicity, good thermal stability, and ability to act as a solvent in various chemical reactions. The production methods typically involve the reaction of ethylene glycol with methyl halides in the presence of a base, which can yield different molecular weights depending on the reaction conditions .

Applications in Pharmaceutical Research

  • Drug Delivery Systems : NHD is widely utilized in drug delivery due to its biocompatibility and hydrophilicity. It can enhance the solubility of poorly soluble drugs, thereby improving their bioavailability. Studies have shown that formulations using PEGDME can achieve significantly higher drug release rates compared to conventional carriers .
  • Gene Therapy : NHD is being investigated as a carrier for gene delivery systems. Its ability to form complexes with nucleic acids facilitates cellular uptake, making it a promising candidate for non-viral gene therapy applications .
  • Antibody Conjugation : The compound is also used in the conjugation of antibodies to improve their pharmacokinetic properties. By modifying antibodies with NHD, researchers have observed prolonged circulation times and enhanced therapeutic efficacy in vivo .

Environmental Applications

  • Desulfurization Processes : NHD has been applied in the desulfurization of gases, particularly in the recovery of condensates from gas streams. Its effectiveness in removing sulfur compounds has made it valuable in industrial applications aimed at reducing environmental pollutants .
  • Solvent for Organic Reactions : In organic synthesis, NHD serves as an environmentally friendly solvent for various reactions, including oxidative scission processes where it has demonstrated high yields when used as a solvent for aromatic olefins .

Table 1: Comparison of Drug Delivery Systems Using NHD

Formulation TypeDrug Solubility (mg/mL)Release Rate (%)Biocompatibility
Conventional Carrier530Moderate
NHD-Enhanced Carrier2075High

Table 2: Applications of NHD in Environmental Technology

Application TypeDescriptionEfficiency (%)
Gas DesulfurizationRemoval of H₂S and CO₂ from gas streams95
Organic SynthesisSolvent for oxidative reactions99

Case Studies

  • Case Study on Drug Delivery : A study published in ACS Omega demonstrated that using NHD as a carrier for an anticancer drug resulted in a significant increase in tumor targeting and reduced side effects compared to traditional chemotherapy regimens .
  • Desulfurization System Implementation : An industrial application highlighted the use of NHD in a gas treatment facility where it successfully reduced sulfur content from natural gas by over 90%, showcasing its potential for large-scale environmental remediation efforts .

Mechanism of Action

The mechanism of action of poly(ethylene glycol) dimethyl ether involves its ability to act as a solvent and reagent in various chemical reactions. It facilitates the oxidative scission of aromatic olefins to carbonyl compounds by molecular oxygen . Additionally, its cross-linking properties make it valuable in click chemistry and the development of polymer electrolytes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Solvents for CO₂ Absorption

NHD is compared to biobased solvents (BBS) and commercial absorbents in CO₂ capture applications:

Compound CO₂ Solubility (Relative to Water) Key Features Reference
NHD ~1.45 g/L (comparable to ILs) Non-toxic, high thermal stability
Dibutyl succinate (DBS) Similar to NHD Biodegradable, derived from renewable sources
γ-Valerolactone (GVL) Similar to NHD Low toxicity, used in biorefineries
Polyethylene glycol (PEG) Lower than NHD Higher viscosity, limited thermal stability

Key Insight : NHD matches or exceeds BBS in CO₂ solubility while offering superior industrial stability .

CO₂ Solubilization Enhancers in Microalgae Cultivation

NHD is compared to other enhancers for CO₂ fixation in bioreactors:

Enhancer CO₂ Solubility Enhancement Environmental Impact Reference
NHD High Non-toxic, recyclable
Methanol Moderate Toxic to microorganisms
Propylene carbonate (PC) High Slow degradation in water
N-Methylpyrrolidone (NMP) High Persistent environmental pollutant

Advantage : NHD balances high CO₂ solubility with minimal ecological footprint .

Data Tables

Table 2: Electrochemical Stability of PEG vs. NHD

Polymer Terminal Group Electrochemical Stability Window (V)
PEG -OH <4.0
NHD (PEGDME) -OCH₃ >4.5

Biological Activity

Poly(ethylene glycol) dimethyl ether (NHD) is a versatile compound widely utilized in various biological and industrial applications due to its unique properties. This article delves into the biological activity of NHD, exploring its mechanisms, applications, and relevant research findings.

Overview of Poly(ethylene glycol) dimethyl ether (NHD)

NHD is a derivative of polyethylene glycol (PEG), characterized by its dimethyl ether functionalization. It exhibits excellent solubility in water and organic solvents, making it a valuable component in drug delivery systems, biochemical assays, and as a solvent in chemical processes. The molecular formula for NHD is CH3O(CH2CH2O)nCH3\text{CH}_3\text{O}(\text{CH}_2\text{CH}_2\text{O})_n\text{CH}_3, where nn typically ranges from 3 to 12, corresponding to different molecular weights (e.g., NHD-250 and NHD-500) .

Mechanisms of Biological Activity

1. Drug Delivery Systems:
NHD is frequently employed in drug delivery formulations due to its biocompatibility and hydrophilicity. Its ability to enhance the stability and pharmacokinetics of drugs has made it a preferred polymer for PEGylation, a process that involves attaching PEG chains to therapeutic agents. This modification can significantly prolong the circulation time of drugs in the bloodstream by reducing immunogenicity and improving solubility .

2. Antimicrobial Properties:
Research indicates that NHD exhibits antimicrobial activity, which can be beneficial in various biomedical applications. For instance, it has been shown to support post-implantation refilling in medical devices, enhancing their functionality and safety .

3. Biochemical Applications:
NHD's role as a separating agent in biphasic solvent systems has been highlighted in studies focusing on CO2 capture. Its ability to form stable solutions with amine-functionalized ionic liquids demonstrates its utility in environmental applications .

Table 1: Properties of Poly(ethylene glycol) dimethyl ether (NHD)

PropertyNHD-250NHD-500
CAS Number24991-55-7Not specified
Molecular Weight (g/mol)250-270470-530
AppearanceYellowish clear liquidYellowish clear liquid
Content of Actives (%)≥99.0≥99.0
Moisture (KF) (%)≤1.0≤1.0
pH Value6-86-8

Case Studies

  • Erythropoietin Conjugation:
    A study investigated the conjugation of erythropoietin (EPO) with PEGylated polymers, including NHD derivatives. The results indicated that PEGylation significantly improved EPO's stability and biological activity on growth hormone-dependent cell lines, suggesting potential therapeutic applications in anemia treatment .
  • Environmental Applications:
    In the context of CO2 capture, NHD was utilized as a separating agent in biphasic solvent systems. The study demonstrated that NHD effectively reduced viscosity and enhanced the efficiency of CO2 absorption compared to traditional solvents .

Q & A

Q. What safety protocols are essential when handling NHD in laboratory settings?

NHD is highly flammable (flash point: 34°F/1.1°C) and requires strict safety measures. Use explosion-proof equipment, avoid open flames, and store in well-ventilated, cool areas . Personal protective equipment (PPE) such as gloves, eye protection, and flame-resistant lab coats are mandatory. In case of skin contact, immediately rinse with water and remove contaminated clothing . Acute toxicity data indicate a rat oral LD50 of 5,370 mg/kg, suggesting moderate toxicity, but chronic exposure risks (e.g., reproductive toxicity) necessitate controlled handling .

Q. How do molecular weight variations (e.g., Mn ~250 vs. ~2000) influence NHD’s solvent properties?

Lower molecular weight NHD (Mn ~250) exhibits higher volatility and lower viscosity, making it suitable for low-temperature reactions. Higher Mn (~2000) variants have increased thermal stability and are preferred for gas absorption (e.g., CO2, H2S) due to stronger Lewis acid-base interactions . Select Mn based on phase behavior requirements: for example, Mn ~250 is used in liquid-liquid extractions, while Mn ~2000 optimizes gas solubility in high-pressure systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in genotoxicity data for NHD?

While NHD shows negative results in Ames tests (OECD 471) and chromosomal aberration assays (OECD 475), it tested positive in sister chromatid exchange (SCE) assays (OECD 479) using Chinese hamster ovary cells . This discrepancy may arise from metabolic activation differences: SCE assays detect clastogenic effects under prolonged exposure, whereas Ames tests lack mammalian metabolic pathways. Validate findings using human cell lines (e.g., TK6 lymphoblasts) with metabolic activation protocols .

Q. What experimental parameters optimize CO2 absorption efficiency in NHD-based systems?

Use the constant-volume method to measure CO2 solubility at 285–313 K and pressures ≤6 MPa . Henry’s law constants (H) for NHD range from 2.5–8 MPa, increasing with temperature. To enhance absorption, modify NHD with co-solvents (e.g., ionic liquids) or adjust Mn to reduce viscosity and improve mass transfer rates .

Q. How do synthesis byproducts (e.g., methanol, dimethyl ether) affect NHD’s performance in catalytic reactions?

Byproducts from Williamson synthesis (e.g., methanol) can deactivate acid-sensitive catalysts. Characterize impurities via GC-MS and IR spectroscopy, and employ purification steps like vacuum distillation or molecular sieves . For example, residual ethylene glycol dimethyl ether in NHD reduces CO2 selectivity in gas separation membranes by 12–15% .

Q. What mechanisms underlie NHD’s stabilization of amorphous drug formulations?

Molecular dynamics (MD) simulations reveal that NHD’s methoxy-terminated PEG chains disrupt drug crystallization via hydrogen bonding and van der Waals interactions. The glass transition temperature (Tg) of NHD-drug systems correlates with Mn: higher Mn (~2000) increases Tg by 20–25°C, enhancing amorphous stability . Validate using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) .

Methodological Considerations

  • Toxicity Testing : Follow OECD guidelines (e.g., 429 for LLNA, 471 for Ames) and include metabolic activation (e.g., S9 liver homogenate) .
  • Gas Solubility Measurements : Use a high-pressure equilibrium cell with in-situ Raman spectroscopy for real-time CO2 quantification .
  • Purity Analysis : Combine GC-MS (for volatile impurities) and gel permeation chromatography (GPC) to verify Mn distributions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Poly(ethylene glycol) dimethyl ether (NHD)
Reactant of Route 2
Poly(ethylene glycol) dimethyl ether (NHD)

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